2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
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Overview
Description
2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that contains a triazine ring fused with a carboxylic acid group and a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylamine or 2-chlorophenyl isocyanate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 2-(2-Chlorophenyl)-4,6-dimethyl-1,3,5-triazine
- 2-(2-Chlorophenyl)-4,6-dichloro-1,3,5-triazine
Uniqueness
2-(2-Chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to the presence of both the triazine ring and the carboxylic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6ClN3O4 |
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Molecular Weight |
267.62 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3,5-dioxo-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C10H6ClN3O4/c11-5-3-1-2-4-6(5)14-10(18)12-8(15)7(13-14)9(16)17/h1-4H,(H,16,17)(H,12,15,18) |
InChI Key |
SRSGIDCLWUPDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC(=O)C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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